(Z)-ethyl 2-cyano-2-(5-(3-methylbenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-thiazolidin-2-ylidene core substituted with a cyanoacetate group at position 2, a 3-methylbenzyl moiety at position 5, and a p-tolyl group at position 2. Its synthesis involves condensation reactions using DMF-DMA (dimethylformamide dimethyl acetal) as a key reagent, followed by structural confirmation via X-ray crystallography and NMR spectroscopy . The compound exhibits moderate cytotoxic activity, likely due to its planar conjugated system and electron-withdrawing substituents, which enhance interactions with biological targets such as DNA or enzymes involved in cell proliferation .
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-4-28-23(27)19(14-24)22-25(18-10-8-15(2)9-11-18)21(26)20(29-22)13-17-7-5-6-16(3)12-17/h5-12,20H,4,13H2,1-3H3/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZKUENPWVEVEK-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-cyano-2-(5-(3-methylbenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features, including a thiazolidinone ring, a cyano group, and ester functionalities. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its applications in cancer therapy and as an antimicrobial agent.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 326.41 g/mol. The presence of the thiazolidinone ring contributes to its biological activity, making it a subject of investigation for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological processes. The thiazolidinone structure allows for binding to these targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may interact with various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have shown selective cytotoxic effects on various cancer cell lines:
These studies indicate that this compound could exhibit similar cytotoxic properties due to its structural analogies with other effective compounds.
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has also been documented. Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | High activity | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective against fungal strains |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of thiazolidinone derivatives on multiple cancer cell lines, revealing that several compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin, indicating their potential as anticancer agents.
- Antimicrobial Testing : Another investigation focused on synthesizing new derivatives from the thiazolidinone family and assessing their antimicrobial properties against clinical isolates of bacteria and fungi, demonstrating promising results that warrant further exploration.
Comparison with Similar Compounds
(Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate
- Structural Differences: Position 3: Phenyl group (vs. p-tolyl in the target compound). Position 5: Dimethylaminomethylene substituent (vs. 3-methylbenzyl).
- Synthesis: Similar DMF-DMA-mediated pathway, but yields a more polar derivative due to the dimethylamino group .
5-(Z)-Arylidene-4-thiazolidinones (e.g., 5-(Z)-[(4-Methoxyphenyl)methylene] derivatives)
Pioglitazone Hydrochloride
- Structural Differences :
- Core: Thiazolidine-2,4-dione (vs. 4-oxo-thiazolidin-2-ylidene).
- Substituents: Ethyl-pyridinyl and benzyl-ethoxy groups.
- Activity: Antidiabetic via PPARγ activation, contrasting with the cytotoxic mechanism of the target compound.
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene]acetate
- Structural Differences :
- Position 5: Methoxycarbonylmethylene (vs. 3-methylbenzyl).
- Synthesis: Similar cyanoacetate backbone but with esterified methoxy groups altering solubility and electronic properties .
- Activity : Data unavailable, but the electron-withdrawing methoxy group may enhance stability and alter binding kinetics compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Structural Determinants of Activity: The p-tolyl group in the target compound enhances lipophilicity, improving membrane permeability compared to phenyl or hydroxyphenyl analogs . The 3-methylbenzyl substituent at position 5 likely contributes to steric effects, optimizing target binding compared to smaller groups like dimethylamino .
- Synthetic Methodologies :
- Software for Structural Analysis :
- X-ray studies relied on SHELX for refinement and WinGX/ORTEP for visualization, ensuring high accuracy in stereochemical assignments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for preparing (Z)-ethyl 2-cyano-2-(5-(3-methylbenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate?
- Methodology :
- Thiazolidinone Ring Formation : Cyclocondensation of 2-aminothiazole derivatives with aldehydes/ketones under acidic (e.g., acetic acid) or basic conditions. Substituents (e.g., 3-methylbenzyl, p-tolyl) are introduced during this step .
- Cyanoacetate Functionalization : React the intermediate with ethyl cyanoacetate in the presence of a base (e.g., sodium acetate) to form the Z-isomer via Knoevenagel condensation .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
- Optimization :
- Key Variables : Temperature (60–80°C), solvent polarity (DMF for solubility), and reaction time (4–6 hours) critically influence yield .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR identify substituents (e.g., aromatic protons at δ 7.1–7.4 ppm, cyano group at δ 110–120 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z 437.12) and fragmentation patterns .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications at the 3-methylbenzyl or p-tolyl groups enhance bioactivity while maintaining synthetic feasibility?
- Approach :
- Substituent Screening : Replace 3-methylbenzyl with halogenated (e.g., 4-bromobenzyl) or electron-withdrawing groups to modulate lipophilicity and target binding .
- SAR Studies : Compare IC values in enzymatic assays (e.g., aldose reductase inhibition) to identify optimal substituents. For example, 2,4-dichloro analogs show 2.5 μM activity .
- Synthetic Challenges :
- Steric hindrance from bulky groups may reduce cyclocondensation yields. Use microwave-assisted synthesis (50°C, 30 min) to improve efficiency .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., anticancer vs. antidiabetic effects)?
- Data Analysis Framework :
- Assay Variability : Validate activity using standardized protocols (e.g., MTT assay for cytotoxicity, α-glucosidase inhibition for antidiabetic screening) .
- Structural Comparisons : Cross-reference with analogs (e.g., thiazolidinones with pyrazole or fluorobenzyl groups) to isolate substituent-specific effects .
- Case Study :
- A 4-oxo-thiazolidinone derivative showed antidiabetic activity (IC = 3.1 μM) but no cytotoxicity, highlighting the role of the cyanoacetate group in selectivity .
Q. What computational methods are recommended for studying target interactions and reaction mechanisms?
- Molecular Docking :
- Use AutoDock Vina to model binding to PPAR-γ or aldose reductase. The thiazolidinone ring and cyano group form hydrogen bonds with Arg280 and Tyr48 residues .
- Mechanistic Studies :
- DFT Calculations : Analyze electron density maps (Gaussian 09) to predict regioselectivity in nucleophilic substitutions at the thiazolidinone core .
- MD Simulations :
- GROMACS simulations (100 ns) assess stability of protein-ligand complexes, correlating with IC values .
Q. How does stereochemistry (Z/E isomerism) impact reactivity and biological activity?
- Isomer Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
